molecular formula C8H11F2I B13518177 1-(2,2-Difluoropropyl)-3-iodobicyclo[1.1.1]pentane

1-(2,2-Difluoropropyl)-3-iodobicyclo[1.1.1]pentane

Cat. No.: B13518177
M. Wt: 272.07 g/mol
InChI Key: PBBDBTGTDOQNRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-Difluoropropyl)-3-iodobicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family. These compounds are known for their unique structural properties, which make them valuable in various fields, including medicinal chemistry and materials science. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for para-substituted benzene rings, offering enhanced solubility, membrane permeability, and reduced metabolic susceptibility .

Chemical Reactions Analysis

1-(2,2-Difluoropropyl)-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,2-Difluoropropyl)-3-iodobicyclo[1.1.1]pentane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoropropyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane scaffold mimics the geometry and substituent exit vectors of benzene rings, allowing it to interact with biological targets similarly. This interaction can lead to enhanced solubility, membrane permeability, and reduced metabolic susceptibility, making it a valuable tool in drug design .

Comparison with Similar Compounds

1-(2,2-Difluoropropyl)-3-iodobicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications compared to other bicyclo[1.1.1]pentane derivatives.

Properties

Molecular Formula

C8H11F2I

Molecular Weight

272.07 g/mol

IUPAC Name

1-(2,2-difluoropropyl)-3-iodobicyclo[1.1.1]pentane

InChI

InChI=1S/C8H11F2I/c1-6(9,10)2-7-3-8(11,4-7)5-7/h2-5H2,1H3

InChI Key

PBBDBTGTDOQNRF-UHFFFAOYSA-N

Canonical SMILES

CC(CC12CC(C1)(C2)I)(F)F

Origin of Product

United States

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